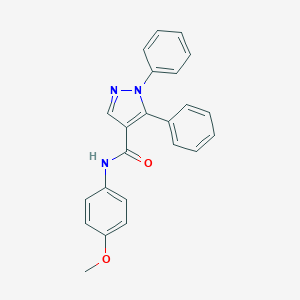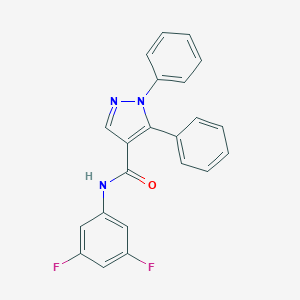![molecular formula C17H10ClF3N4S B287445 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287445.png)
6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. This compound has shown promising results in various scientific research studies, and its synthesis method has been optimized for laboratory experiments.
Mécanisme D'action
The mechanism of action of 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors involved in various biological processes. For example, this compound has been shown to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are still being studied. However, it has been shown to exhibit cytotoxic effects on cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to selectively target specific enzymes or receptors. This allows for more precise and targeted drug development. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases. Finally, more research is needed to explore the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 2-(3-chlorobenzyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-7-carboxylic acid. This reaction is catalyzed by a base, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
The 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities in various in vitro and in vivo studies. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propriétés
Nom du produit |
6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C17H10ClF3N4S |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
6-[(3-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10ClF3N4S/c18-13-6-1-3-10(7-13)8-14-24-25-15(22-23-16(25)26-14)11-4-2-5-12(9-11)17(19,20)21/h1-7,9H,8H2 |
Clé InChI |
HUFXZCSFGKVXIQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)









